3-(1H-1,2,3-Triazol-4-yl)propanoic acid

Descripción

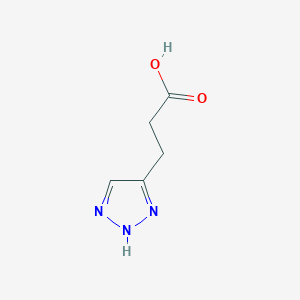

Structure

2D Structure

Propiedades

IUPAC Name |

3-(2H-triazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c9-5(10)2-1-4-3-6-8-7-4/h3H,1-2H2,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKLORHRQMBGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction proceeds with high regioselectivity to yield the desired triazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 3-(1H-1,2,3-Triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazoline derivatives .

Aplicaciones Científicas De Investigación

Chemistry

3-(1H-1,2,3-triazol-4-yl)propanoic acid serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions: The triazole ring can undergo nucleophilic substitutions to form diverse derivatives.

- Oxidation and Reduction: The hydroxyimino group can be oxidized or reduced to yield different products, enhancing its utility in synthetic pathways.

Biology

In biological research, this compound has been utilized for:

- Enzyme Mechanism Studies: Its reactivity allows it to act as a probe for studying enzyme mechanisms.

- Cell Culture Applications: It is employed as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the range of 6–8.5 .

Pharmaceuticals

The potential therapeutic applications of this compound are being explored due to its biological activity:

- Drug Development: Research indicates that it may act as a candidate for treating infections and other diseases due to its interaction with biological targets through hydrogen bonding and hydrophobic interactions .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of triazole derivatives on specific enzymes. The results indicated that this compound exhibited significant inhibition against certain target enzymes, suggesting its potential as a lead compound in drug discovery.

Case Study 2: Cell Culture Buffering

In cell culture experiments, the compound was tested for its efficacy as a buffering agent. The results showed that it effectively maintained pH levels within the desired range during cell proliferation assays, demonstrating its utility in biological research settings .

Mecanismo De Acción

The mechanism of action of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to active sites of enzymes. This binding can inhibit enzyme activity, leading to various biological effects. For example, triazole derivatives have been shown to inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site .

Comparación Con Compuestos Similares

Thiazole-Containing Propanoic Acid Derivatives

Compounds such as 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid () feature a thiazole ring (one nitrogen and one sulfur atom). Comparisons include:

- Electronic Properties : Thiazole’s sulfur atom increases electron density, influencing reactivity and binding affinity compared to triazole’s nitrogen-rich structure.

- Synthesis : Thiazole derivatives require distinct synthetic routes (e.g., condensation with aromatic aldehydes) (), whereas triazole analogs often utilize click chemistry or ion-exchange purification ().

Pyrazole Derivatives

3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid () substitutes triazole with pyrazole (two adjacent nitrogen atoms). Differences include:

- Solubility and Bioavailability : The methyl group on pyrazole may enhance lipophilicity, whereas triazole’s polar nature improves aqueous solubility.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Charge at pH 7.0 | Key Feature |

|---|---|---|---|---|

| 3-(1H-1,2,3-Triazol-4-yl)propanoic acid | C₅H₇N₃O₂ | 141.13 | Positive | Triazole ring, synthetic |

| Histidine | C₆H₉N₃O₂ | 155.15 | Zwitterionic | Imidazole ring, natural |

| 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid | C₇H₁₀N₂O₂ | 154.17 | Neutral | Pyrazole ring, lipophilic |

| Compound 58 (Tetrazole analog) | C₄H₆N₄O₂ | 142.11 | Negative | Tetrazole ring, synthetic |

Actividad Biológica

3-(1H-1,2,3-Triazol-4-yl)propanoic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the family of triazole derivatives, which are known for their versatility in biological applications. The triazole ring contributes to the compound's ability to interact with various biological targets, including enzymes and receptors.

Molecular Formula

- Molecular Formula : C₅H₈N₄O₂

- Molecular Weight : 156.14 g/mol

Antiviral Activity

Research indicates that triazole derivatives, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against hepatitis C virus (HCV) by inhibiting specific viral proteins essential for replication .

Anti-inflammatory Properties

A study evaluated several 1,2,4-triazole derivatives containing propanoic acid moieties for their anti-inflammatory activity. The results demonstrated that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically:

- TNF-α Reduction : Compounds exhibited a reduction of TNF-α levels by 44–60% at concentrations up to 100 µg/mL.

- IL-10 Increase : Certain derivatives increased IL-10 levels, which is beneficial for chronic inflammation relief .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. However, its antibacterial potency was noted to be lower compared to other derivatives containing double bonds in their acid chains .

Cytotoxicity and Safety Profile

In toxicity assays conducted on PBMCs:

- The viability of cells treated with the highest doses (100 µg/mL) remained high (94.71–96.72%), indicating low toxicity.

- Comparatively, the control culture with DMSO showed a viability of 94.19%, while ibuprofen (a reference anti-inflammatory drug) had a viability of 96.01% .

Data Summary

Case Study 1: Hepatitis C Virus Inhibition

A patent described the use of triazole derivatives as inhibitors of HCV proteins. The research emphasized the potential for these compounds to serve as therapeutic agents in treating viral infections by targeting specific viral mechanisms essential for replication .

Case Study 2: Anti-inflammatory Effects

In a recent study focusing on new triazole derivatives, compounds were tested for their ability to modulate cytokine release in PBMCs stimulated with lipopolysaccharide (LPS). The results highlighted significant reductions in pro-inflammatory cytokines and suggested potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 3-(1H-1,2,3-Triazol-4-yl)propanoic acid, and what reaction conditions are critical for success?

The compound is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which ensures regioselective triazole formation. For example, derivatives like 2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid (a histidine analog) are synthesized by reacting propargyl glycine with azides under Cu(I) catalysis . Alternative routes include one-pot multicomponent reactions, where alkyl 3-aryl-2-(4-phenyl-1H-triazol-1-yl)propanoates are formed via sequential alkyne-azide cycloaddition and ester hydrolysis . Key conditions include:

Q. Which spectroscopic and analytical techniques are essential for characterizing triazole-containing propanoic acid derivatives?

Comprehensive characterization involves:

- ¹H/¹³C NMR : Confirms triazole ring formation (e.g., singlet at δ 7.8–8.2 ppm for triazole protons) and propanoic acid backbone integrity .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- Elemental Analysis : Ensures purity (>95%) by matching calculated/experimental C, H, N values .

Q. How does the triazole moiety influence the compound’s bioactivity and solubility in medicinal chemistry applications?

The 1,2,3-triazole group acts as a bioisostere for amide or imidazole groups, enhancing metabolic stability and binding affinity. For example, triazole analogs of histidine (e.g., compound 56 in ) mimic imidazole’s charge properties but with altered pKa, enabling pH-dependent enzyme inhibition. Solubility is modulated by the propanoic acid group, which introduces hydrophilicity. However, substituents on the triazole (e.g., aryl groups) can reduce aqueous solubility, necessitating salt formation (e.g., sodium or ammonium salts) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for triazole-propanoic acid derivatives when facing competing side reactions?

Yield optimization strategies include:

- Precise stoichiometry : Use a 1:1 molar ratio of azide and alkyne to minimize oligomerization.

- Catalyst tuning : Replace Cu(I) with Ru(II) for strained alkynes to avoid Cu-induced deactivation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity .

- Workup modifications : Acid-base extraction (e.g., using 10% HCl) to isolate the carboxylic acid .

Q. What computational approaches are used to predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with enzymes like histidine decarboxylase. The triazole’s π-π stacking with aromatic residues (e.g., Phe, Tyr) and hydrogen bonding via the carboxylic acid group are critical. QM/MM studies further refine charge distribution, showing that triazole’s dipole moment enhances binding to charged active sites .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be interpreted for triazole-propanoic acid derivatives?

Contradictions often arise from assay conditions or substituent effects. For example:

- Antimicrobial activity : Electron-withdrawing groups (e.g., -NO₂) on the triazole enhance membrane disruption but may increase cytotoxicity .

- pH-dependent effects : Triazole charge (neutral vs. protonated) alters interaction with bacterial vs. mammalian cells .

- Dose-response validation : Use IC50/EC50 ratios to differentiate target-specific activity from nonspecific toxicity .

Q. What strategies are effective for designing derivatives with improved blood-brain barrier (BBB) penetration?

Key design principles include:

- Lipid solubility : Introduce lipophilic groups (e.g., methyl or fluorinated substituents) to increase logP.

- Molecular weight control : Keep <450 Da (e.g., compound 56 in has MW 169.18) .

- Prodrug approaches : Esterify the carboxylic acid to enhance passive diffusion, with in vivo hydrolysis restoring activity .

Methodological Tables

Q. Table 1: Synthetic Methods for Triazole-Propanoic Acid Derivatives

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate, H₂O, rt | 75–85% | |

| One-pot multicomponent | Methanol, reflux, 12 h | 60–70% | |

| Microwave-assisted | 100°C, 30 min, DMF | 80–90% |

Q. Table 2: Bioactivity of Selected Derivatives

| Derivative | Target Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 56 () | Histidine decarboxylase inhibition | 12.3 | |

| Compound S33 () | Anticancer (HeLa cells) | 8.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.